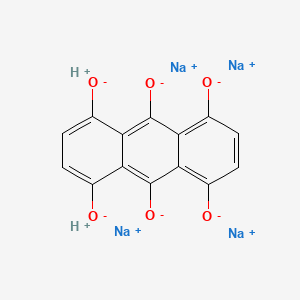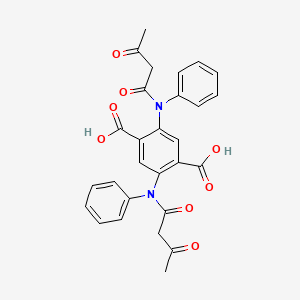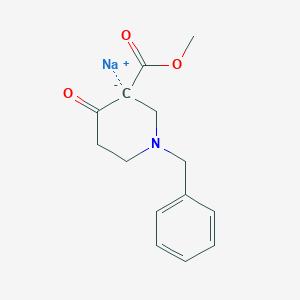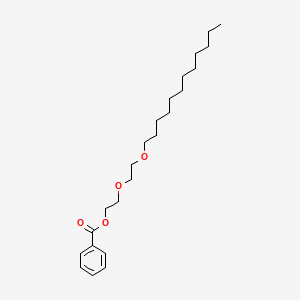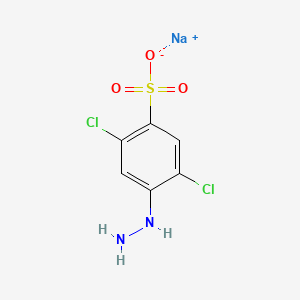
Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate is a chemical compound with the molecular formula C6H5Cl2N2NaO3S. It is known for its unique chemical properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate typically involves the chlorination of 4-hydrazinobenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 5 positions. The reaction is usually performed in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The raw materials are subjected to chlorination in large reactors, followed by purification steps to isolate the desired product. The final product is then neutralized with sodium hydroxide to form the sodium salt.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acids, hydrazine derivatives, and substituted benzenesulfonates.
Aplicaciones Científicas De Investigación
Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is used in biochemical assays and as a labeling agent in molecular biology.
Industry: The compound is used in the manufacture of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and nucleic acids, affecting their function and activity. The pathways involved include oxidative stress and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
- Sodium 4-chloro-2-hydrazinobenzenesulfonate
- Sodium 2,4-dichloro-5-hydrazinobenzenesulfonate
Uniqueness
Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications where selective reactivity is required.
Propiedades
Número CAS |
85959-67-7 |
|---|---|
Fórmula molecular |
C6H5Cl2N2NaO3S |
Peso molecular |
279.08 g/mol |
Nombre IUPAC |
sodium;2,5-dichloro-4-hydrazinylbenzenesulfonate |
InChI |
InChI=1S/C6H6Cl2N2O3S.Na/c7-3-2-6(14(11,12)13)4(8)1-5(3)10-9;/h1-2,10H,9H2,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
RFVLQKJFRXXZLG-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C(=CC(=C1Cl)S(=O)(=O)[O-])Cl)NN.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



